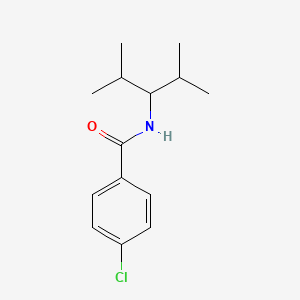
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, also known as MNA, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. MNA belongs to the class of organic compounds known as nitroanilines, which are widely used in the synthesis of various pharmacologically active compounds.
作用機序
The exact mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a key role in inflammation, pain, and fever. By inhibiting their production, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide is able to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. In addition, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been shown to reduce the levels of reactive oxygen species, which are known to play a role in the development of various diseases.
実験室実験の利点と制限
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, and its pharmacological activities are well understood. However, there are also some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments. For example, it has been shown to exhibit poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. One potential area of research is the development of more efficient synthesis methods for N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide. Another potential area of research is the investigation of the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide and its potential applications in the field of medicinal chemistry.
Conclusion:
In conclusion, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, or N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. It exhibits a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases. While there are some limitations to the use of N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide in lab experiments, there are also several future directions for research in this area.
合成法
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-methyl-3-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide.
科学的研究の応用
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential use in the field of medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide has also been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-8-13(9-7-11)10-16(19)17-14-4-3-5-15(12(14)2)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAWTTSMGQPHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)-2-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)





![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)